
3,4-Difluoro-5-iodobenzonitrile
Vue d'ensemble
Description
3,4-Difluoro-5-iodobenzonitrile is a useful research compound. Its molecular formula is C7H2F2IN and its molecular weight is 265 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4-Difluoro-5-iodobenzonitrile (DFIBN) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both fluorine and iodine substituents, may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C7H3F2I
- Molecular Weight : 253.01 g/mol
- CAS Number : 137553-42-5
Biological Activity
DFIBN exhibits a range of biological activities that can be categorized into several key areas:
1. Anticancer Activity
Research indicates that DFIBN and its derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to DFIBN have been tested against human colon cancer cells (HCT116 and HT29) and demonstrated IC50 values below 4 µM, indicating potent anticancer properties. Notably, some derivatives showed superior potency compared to established chemotherapeutics like 5-fluorouracil (5-FU) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
DFIBN | HCT116 | < 4 |
DFIBN | HT29 | < 4 |
5-FU | HCT116 | > 10 |
The mechanism by which DFIBN exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that DFIBN can activate caspase pathways and lead to mitochondrial membrane depolarization, which are hallmarks of apoptotic cell death .
3. Inhibition of Kinase Activity
DFIBN has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from DFIBN have been identified as potent inhibitors of BCR-ABL kinase, particularly against imatinib-resistant mutations . This suggests that DFIBN could play a role in treating resistant forms of chronic myeloid leukemia (CML).
Case Studies
Several studies have focused on the biological activity of DFIBN and its derivatives:
- Study on Anticancer Efficacy : In a study evaluating various derivatives of DFIBN against leukemia cell lines, compounds exhibited GI50 values under 10 nM, showcasing their potential as effective anticancer agents .
- Kinase Inhibition Study : A recent investigation highlighted the ability of DFIBN derivatives to inhibit BCR-ABL kinase with IC50 values significantly lower than those of standard inhibitors like imatinib, suggesting a promising avenue for further drug development .
Pharmacokinetics and Toxicology
Preliminary assessments indicate that DFIBN has favorable pharmacokinetic properties, including high gastrointestinal absorption and permeability across biological membranes. However, further studies are needed to fully elucidate its metabolic profile and potential toxicological effects.
Table: Pharmacokinetic Properties
Property | Value |
---|---|
GI Absorption | High |
Blood-Brain Barrier (BBB) | Yes |
CYP Inhibition | CYP1A2 (Yes) |
Skin Permeation | Log Kp = -6.11 cm/s |
Propriétés
IUPAC Name |
3,4-difluoro-5-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLCJXOLMCLBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.